Cas no 1537610-35-7 (7-Bromo-4-cyanoquinoline)

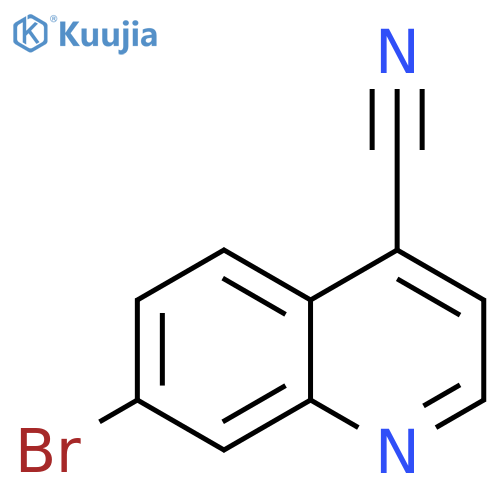

7-Bromo-4-cyanoquinoline structure

商品名:7-Bromo-4-cyanoquinoline

CAS番号:1537610-35-7

MF:C10H5BrN2

メガワット:233.064100980759

CID:5210030

7-Bromo-4-cyanoquinoline 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-4-cyanoquinoline

-

- インチ: 1S/C10H5BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H

- InChIKey: UMRQVJLWZSVMMU-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(Br)C=2)C(C#N)=CC=1

7-Bromo-4-cyanoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR70307-1g |

7-Bromo-4-cyanoquinoline |

1537610-35-7 | 95% | 1g |

£450.00 | 2025-02-20 | |

| abcr | AB598086-250mg |

7-Bromo-4-cyanoquinoline; . |

1537610-35-7 | 250mg |

€307.00 | 2024-07-19 | ||

| abcr | AB598086-1g |

7-Bromo-4-cyanoquinoline; . |

1537610-35-7 | 1g |

€841.00 | 2024-07-19 | ||

| Apollo Scientific | OR70307-250mg |

7-Bromo-4-cyanoquinoline |

1537610-35-7 | 95% | 250mg |

£150.00 | 2025-02-20 |

7-Bromo-4-cyanoquinoline 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1537610-35-7 (7-Bromo-4-cyanoquinoline) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1537610-35-7)7-Bromo-4-cyanoquinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):182/498